REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[CH3:5][C:6]([CH3:13])([CH3:12])[C:7](=[O:11])[CH:8]([OH:10])[CH3:9].N1C=CC=CC=1>C1(C)C=CC=CC=1>[C:6]([C:7]1[O:11][C:1](=[O:2])[O:10][C:8]=1[CH3:9])([CH3:13])([CH3:12])[CH3:5]
|
Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
CC(C(C(C)O)=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
After stirring at 20°-25° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0°-5° C
|
Type
|
ADDITION
|
Details
|
this addition
|
Type
|
WASH
|
Details
|
the reaction mixture is washed with 3N HCl and water saturated with NaCl
|
Type
|
EXTRACTION
|
Details
|
The toluene extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
After addition of p-toluenesulfonic acid hydrate, 100 mg
|
Type
|
STIRRING
|
Details
|
to the residue, it is stirred neat at 160° C for 24 hours
|
Duration
|
24 h
|
Type
|
DISSOLUTION
|
Details
|
The resulting black liquid is dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with a saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride solution and dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(OC(O1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |